molecular formula C31H25N2O5P B12714874 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- CAS No. 149990-82-9

2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-

Cat. No.: B12714874
CAS No.: 149990-82-9
M. Wt: 536.5 g/mol
InChI Key: KVPUBQZTBZKNGI-MEFGMAGPSA-N
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Description

2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a hydroxy group, a phenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

The use of advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dioxo-4-phenylbutanoic acid, while reduction can produce 2-hydroxy-4-oxo-4-phenylbutanoic acid .

Scientific Research Applications

2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide and triphenylphosphoranylidene groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

149990-82-9

Molecular Formula

C31H25N2O5P

Molecular Weight

536.5 g/mol

IUPAC Name

(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide

InChI

InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21-

InChI Key

KVPUBQZTBZKNGI-MEFGMAGPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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